(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone
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Overview
Description
. This compound features a unique structure that combines a thiazepane ring with an isochroman moiety, making it an interesting subject for scientific investigation.
Preparation Methods
The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone typically involves multi-step organic reactionsIndustrial production methods would require optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could potentially convert the sulfone group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions for these reactions would include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological processes affected.
Comparison with Similar Compounds
Similar compounds to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone include:
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(isochroman-1-yl)methanone: This compound features a thiophene ring instead of a phenyl ring, which may alter its chemical and biological properties.
(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone: The presence of a pyrazole ring introduces different electronic and steric effects. These comparisons highlight the uniqueness of this compound, particularly in terms of its potential interactions and applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c23-21(20-18-9-5-4-6-16(18)11-14-26-20)22-12-10-19(27(24,25)15-13-22)17-7-2-1-3-8-17/h1-9,19-20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJXHVXEYLRIKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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